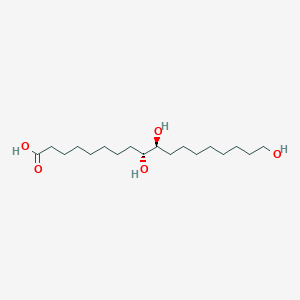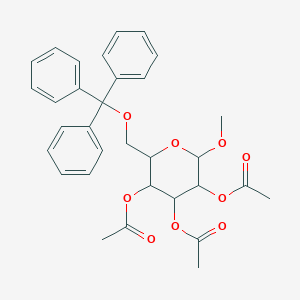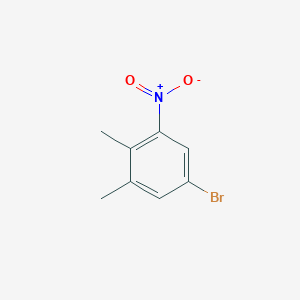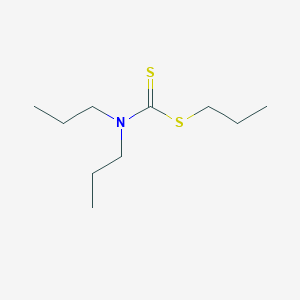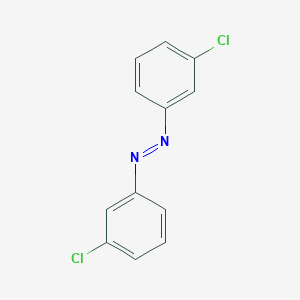
Diazene, bis(3-chlorophenyl)-
Vue d'ensemble
Description
Diazene, bis(3-chlorophenyl)-, also known as DCB, is an organic compound that has gained attention in the scientific community due to its potential applications in the field of medicine. DCB is a diazene derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of Diazene, bis(3-chlorophenyl)- is not fully understood, but it is believed to involve the inhibition of enzymes involved in the synthesis of DNA and RNA. Diazene, bis(3-chlorophenyl)- has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, Diazene, bis(3-chlorophenyl)- has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Effets Biochimiques Et Physiologiques
Diazene, bis(3-chlorophenyl)- has been shown to have both biochemical and physiological effects. Biochemically, Diazene, bis(3-chlorophenyl)- has been shown to inhibit the activity of enzymes involved in the synthesis of DNA and RNA. Physiologically, Diazene, bis(3-chlorophenyl)- has been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
Diazene, bis(3-chlorophenyl)- has several advantages for lab experiments, including its low cost and ease of synthesis. However, Diazene, bis(3-chlorophenyl)- has several limitations, including its potential toxicity and limited solubility in water.
Orientations Futures
There are several future directions for the study of Diazene, bis(3-chlorophenyl)-. One area of research is the development of new synthesis methods for Diazene, bis(3-chlorophenyl)- that are more efficient and environmentally friendly. Another area of research is the study of Diazene, bis(3-chlorophenyl)-'s potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the study of Diazene, bis(3-chlorophenyl)-'s potential use as a diagnostic tool in cancer imaging is an area of future research.
Méthodes De Synthèse
Diazene, bis(3-chlorophenyl)- can be synthesized using various methods, including the reaction of 3-chloroaniline with sodium nitrite and hydrochloric acid, followed by the addition of copper powder. Another method involves the reaction of 3-chloroaniline with nitrous acid and copper powder. Diazene, bis(3-chlorophenyl)- can also be synthesized using the Sandmeyer reaction, which involves the reaction of 3-chloroaniline with sodium nitrite and hydrochloric acid, followed by the addition of cuprous chloride.
Applications De Recherche Scientifique
Diazene, bis(3-chlorophenyl)- has been studied extensively for its potential applications in the field of medicine. It has been shown to possess antimicrobial, antifungal, and anticancer properties. Diazene, bis(3-chlorophenyl)- has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, Diazene, bis(3-chlorophenyl)- has been studied for its potential use as a diagnostic tool in cancer imaging.
Propriétés
IUPAC Name |
bis(3-chlorophenyl)diazene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2/c13-9-3-1-5-11(7-9)15-16-12-6-2-4-10(14)8-12/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUXEPYLONOZEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N=NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074006 | |
| Record name | Diazene, bis(3-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.11 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diazene, bis(3-chlorophenyl)- | |
CAS RN |
15426-14-9 | |
| Record name | Diazene, bis(3-chlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015426149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diazene, bis(3-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2Z,4E,6E,8E,10E,12E,14E)-2-[(1E,3E,5E,7E)-12-hydroxy-4,8,12-trimethyltrideca-1,3,5,7-tetraenyl]-7,11,15,19-tetramethylicosa-2,4,6,8,10,12,14,18-octaenal](/img/structure/B97472.png)

![2-[(4-Chlorobenzyl)sulfanyl]benzenecarboxylic acid](/img/structure/B97477.png)
![Ethyl 4-ethyl-5-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methyl]-3-methyl-1H-pyrrole-2-carboxylate](/img/structure/B97478.png)

